molecular formula C17H19ClN2O B1334757 5-Benzyloxytryptamine hydrochloride CAS No. 52055-23-9

5-Benzyloxytryptamine hydrochloride

Cat. No. B1334757
CAS RN: 52055-23-9
M. Wt: 302.8 g/mol
InChI Key: IUWVJCIEWSQGHH-UHFFFAOYSA-N
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Description

5-Benzyloxytryptamine hydrochloride is a tryptamine derivative . It is used as a reactant for the preparation of indole alkaloid-based compounds for drug discovery and serotonin 5-HT6 receptor ligands .


Molecular Structure Analysis

The molecular formula of 5-Benzyloxytryptamine hydrochloride is C17H18ClN2O . Its molecular weight is 302.80 g/mol . The IUPAC name is 2-[5-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloridyl .


Physical And Chemical Properties Analysis

5-Benzyloxytryptamine hydrochloride appears as a white to yellowish to beige crystalline powder .

Scientific Research Applications

    Serotonin Receptor Agonist

    5-Benzyloxytryptamine acts as an agonist at the 5-HT 1D, 5-HT 2 and 5-HT 6 serotonin receptors . This means it can bind to these receptors and activate them, which can have various effects depending on the specific receptor and the tissue in which it is located. This property makes it useful in research related to the serotonin system, such as studies of mood disorders, anxiety, and migraine .

    TRPM8 Antagonist

    In addition to its action on serotonin receptors, 5-Benzyloxytryptamine also acts as an antagonist of TRPM8 . TRPM8 is a type of ion channel that is involved in the sensation of cold temperatures and cooling agents. By blocking this channel, 5-Benzyloxytryptamine can be used in research to better understand the role of TRPM8 in sensory perception .

    Preparation of Indole Alkaloid-Based Compounds

    5-Benzyloxytryptamine hydrochloride is used as a reactant in the preparation of indole alkaloid-based compounds for drug discovery . Indole alkaloids are a class of compounds that have a wide range of biological activities and are of interest in the development of new therapeutic agents .

    Preparation of Serotonin 5-HT6 Receptor Ligands

    5-Benzyloxytryptamine hydrochloride is also used in the preparation of ligands for the serotonin 5-HT6 receptor . These ligands can be used in research to study the function of the 5-HT6 receptor, which is thought to play a role in cognition, mood, and psychosis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, and avoid breathing dust .

Relevant Papers Several papers were found during the search. One paper presents a new method for preparing N-acyl derivatives of tryptamine . Another paper discusses the functional and radioligand binding characterization of rat 5-HT6 receptors . These papers could provide more detailed information on the synthesis, mechanism of action, and potential applications of 5-Benzyloxytryptamine hydrochloride.

properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWVJCIEWSQGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxytryptamine hydrochloride

CAS RN

52055-23-9, 20776-45-8
Record name 1H-Indole-3-ethanamine, 5-(phenylmethoxy)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 52055-23-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-benzyloxy-3-(2-ethylamino)indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An ethyl acetate solution saturated with hydrochloric acid was added to a solution of 10 g of 5-benzyloxy-tryptamine in 200 ml of isopropanol until the pH was 1-2 and the mixture was vacuum filtered. The crystals were washed with ethyl acetate and dried under reduced pressure to obtain 11.3 g of 5-benzyloxy-tryptamine hydrochloride melting at 250° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
EHP Young - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… 5-Benzyloxytryptamine Hydrochloride.-Lithium aluminium hydride (5 g.) was added to ether (250 cc) in the flask of a Soxhlet extractor. Finely ground 5-benzyloxy-3-2'-nitrovinylindole (3 …
Number of citations: 49 pubs.rsc.org
D Keglević, N Stojanac, D Desaty - Croatica Chemica Acta, 1961 - hrcak.srce.hr
… ; from equimolar quantities of zinc chloride, 4-aminobutanal diethyl acetal and p-benzyloxyphenylhydrazine in hot xylene he obtained 450/o of 5-benzyloxytryptamine hydrochloride. In …
Number of citations: 28 hrcak.srce.hr
LM Morozovskaya, GN Il'ina, M Kaminka… - Pharmaceutical …, 1968 - Springer
… After cooling, 5-benzyloxytryptamine hydrochloride (weight 56.5 g) was filtered off, the benzene solution evaporated to dryness under vacuum, the residue boiled with 200 ml of alcohol, …
Number of citations: 3 link.springer.com
Z Supek, M Randić, Ž Lovašen - International Journal of Radiation …, 1961 - Taylor & Francis
Recently Dukor and Schuppli (1961) reported that methylation of hydroxyl group or monomethylation of the side-chain nitrogen did not impair the radioprotective ability of 5-…
Number of citations: 19 www.tandfonline.com
RG Taborsky, WM McIsaac - Journal of Medicinal Chemistry, 1964 - ACS Publications
… experiment where the pH of the reaction was varied from 2-6, the yield and quality of the product markedly improved, and those conditions, using 5-benzyloxytryptamine hydrochloride, …
Number of citations: 45 pubs.acs.org
BT Ho, D Taylor, KE Walker, W McIsaac - Xenobiotica, 1972 - Taylor & Francis
… 5-Benzyloxytryptamine hydrochloride (2 g, 6.7 mmol) in 80 ml ethanol was first converted to the 5-hydroxy compound by palladium-charcoal-catalyzed hydrogenation (24 h). After …
Number of citations: 28 www.tandfonline.com
A Ek, B Witkop - Journal of the American Chemical Society, 1954 - ACS Publications
New labile metabolites derived from tryptophan and bearing oxygen functions in positions 5 and 7 have been prepared and correlated with regard to their actual and potential …
Number of citations: 101 pubs.acs.org
V Gambaro, G Roda, GL Visconti, S Arnoldi… - Journal of Analytical & …, 2015 - air.unimi.it
… (100 µg/mL) in methanol was purchased by Grace (Illinois, USA); Psilocin 99.3%, 1.0 mL (5 mg/mL) in methanol was from Cerilliant, (Texas, USA); 5-benzyloxytryptamine hydrochloride …
Number of citations: 7 air.unimi.it
S Crotti, L Stella, I Munari, F Massaccesi… - Journal of mass …, 2007 - Wiley Online Library
… In the ESI spectrum of compound 6 (5-benzyloxytryptamine hydrochloride) (Fig. 4) [M + H] + ions (m/z 267) and abundant ions at m/z 250, corresponding to [MH − NH 3 ] + , are present. …
U Sobhan, M Sato, T Shinomiya, M Okubo… - Cell and tissue …, 2013 - Springer
… The TRPV1 agonist capsaicin (CAP), TRPA1 agonist allyl isothiocyanate (AITC) and TRPM8 antagonist 5-benzyloxytryptamine hydrochloride (5-BOT) were obtained from Wako Pure …
Number of citations: 24 link.springer.com

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